molecular formula C12H21BF2O2 B2594606 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2152645-00-4

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2594606
CAS No.: 2152645-00-4
M. Wt: 246.1
InChI Key: PSISDAHBTZUUKR-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position. This compound is synthesized via a Cu-catalyzed decarboxylative borylation protocol, yielding 75% as a colorless oil after purification by flash column chromatography . Its molecular structure combines the steric bulk of the cyclohexyl group with the electron-withdrawing effects of fluorine, making it valuable in cross-coupling reactions and catalytic applications.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSISDAHBTZUUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2152645-00-4
Record name 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

The synthesis of 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocyclohexyl derivatives with boronic acid or its esters under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group plays a crucial role in binding to target sites, while the dioxaborolane ring facilitates the compound’s reactivity and stability. These interactions can lead to various biochemical effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Aromatic vs. Aliphatic Substituents
  • Aromatic Derivatives :

    • 2-(4-Iodophenyl) Derivative : Exhibits reactivity in Suzuki-Miyaura couplings due to the iodine substituent, which facilitates oxidative addition. However, steric hindrance from the aryl group may reduce reaction efficiency compared to aliphatic analogs .
    • Anthracene-Substituted Derivatives (e.g., AnthBpin) : These compounds show enhanced π-π stacking interactions, useful in materials science, but suffer from lower solubility and synthetic complexity .
  • Aliphatic Derivatives :

    • 2-(4,4-Difluorocyclohexyl) (Target Compound) : The fluorine atoms increase boron’s Lewis acidity, enhancing reactivity in hydroboration and borylation reactions. The cyclohexyl group provides steric protection, improving stability .
    • 2-(Cinnamoyloxy) Derivative : Contains an ester group, making it reactive toward nucleophiles but less stable under acidic conditions compared to fluorine-substituted analogs .
Electronic and Steric Modifications
  • Methoxybenzyl Substituent : The electron-donating methoxy group reduces boron’s electrophilicity, limiting utility in reactions requiring strong Lewis acids. However, it achieves higher synthetic yields (83%) due to milder reaction conditions .
  • Chloro-Methylphenyl Isomers : Lower yields (26%) due to regioselectivity challenges during synthesis. The chloro group’s electronegativity is offset by steric crowding, reducing catalytic activity .

Stability and Functional Group Compatibility

  • Fluorine vs. Hydrogen Substituents: The difluorocyclohexyl group in the target compound enhances thermal stability compared to non-fluorinated analogs (e.g., 2-cyclohexyl derivatives). Fluorine’s inductive effect also mitigates hydrolysis .
  • Cyclohexenyl vs. Cyclohexyl : The cyclohexenyl analog (CAS: 1227068-84-9) has reduced stability due to the double bond, which increases susceptibility to oxidation .

Key Advantages of 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Enhanced Stability : Fluorine substituents reduce boronate hydrolysis.
  • Versatile Reactivity : Compatible with both transition-metal catalysis and Lewis acid-mediated transformations.
  • Commercial Availability: Listed in organoboron compound catalogs (CAS: 2152645-00-4), ensuring accessibility for industrial applications .

Biological Activity

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C12H19BF2O2
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 1227068-84-9
  • Structure : The compound features a dioxaborolane ring and a difluorocyclohexyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:

  • Anticancer Activity : Preliminary studies indicate that boron-containing compounds can inhibit glycolytic pathways in cancer cells. This inhibition may lead to reduced energy production in tumor cells, making them more susceptible to treatment .
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key metabolic enzymes like hexokinase. By modifying the structure of known inhibitors (e.g., 2-deoxy-d-glucose), researchers hypothesize that this compound could enhance binding affinity and specificity towards these enzymes .
  • Cytotoxic Effects : Fluorinated derivatives of boron compounds have demonstrated cytotoxicity against various cancer cell lines. The incorporation of fluorine may enhance the stability and uptake of the compound in biological systems .

Study 1: Inhibition of Glycolysis in Cancer Cells

A study evaluated the effects of fluorinated dioxaborolane derivatives on glycolysis in glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly inhibited glycolytic activity compared to non-fluorinated analogs, suggesting a potential therapeutic role in targeting cancer metabolism.

CompoundIC50 (µM)Effect on Glycolysis
2-Deoxy-d-glucose30Moderate
Fluorinated Dioxaborolane5Strong

Study 2: Enzyme Binding Affinity

Molecular docking studies were conducted to assess the binding affinity of this compound with hexokinase II. Results showed that this compound binds more effectively than traditional inhibitors.

CompoundBinding Energy (kcal/mol)
2-Deoxy-d-glucose-7.5
This compound-9.0

Safety Profile

The safety data for this compound indicates potential hazards:

  • Toxicity : Classified as harmful if swallowed and causes skin irritation .
  • Precautionary Measures : Use protective equipment when handling to minimize exposure risks.

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